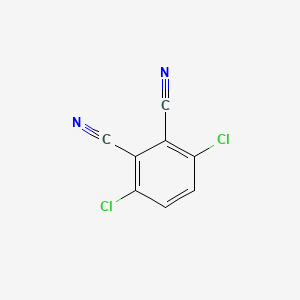
3,6-Dichlorophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichlorophthalonitrile is an organic compound with the molecular formula C8H2Cl2N2. It is a derivative of phthalonitrile, characterized by the presence of two chlorine atoms at the 3 and 6 positions on the aromatic ring. This compound is primarily used as a precursor in the synthesis of phthalocyanines, which are important materials in various high-tech applications .
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dichlorophthalonitrile can be synthesized through the condensation of alkylthiols onto this compound. This method is efficient and widely used in laboratory settings . Another approach involves the reaction of 3,6-bis(4′-methylphenylsulfonyloxy)phthalonitrile with various alkanethiols .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated precursors such as 1,2-dicyano-3,6-bis(toluenesulfonyl)benzene or its more active analog, 1,2-dicyano-3,6-bis(trifluorosulfonyl)benzene .
化学反応の分析
Types of Reactions: 3,6-Dichlorophthalonitrile undergoes various chemical reactions, including nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as alkylthiols . This compound can also participate in cyclotetramerization reactions to form phthalocyanines .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkylthiols and bases such as potassium carbonate (K2CO3).
Cyclotetramerization: This reaction typically involves the use of metal salts like zinc acetate (Zn(OAc)2) or copper acetate (Cu(OAc)2) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Major Products: The major products formed from these reactions are phthalocyanines, which are valuable in various applications due to their unique optical and electronic properties .
科学的研究の応用
3,6-Dichlorophthalonitrile is extensively used in scientific research, particularly in the synthesis of phthalocyanines. These compounds have significant applications in:
作用機序
The mechanism by which 3,6-dichlorophthalonitrile exerts its effects is primarily through its role as a precursor in the synthesis of phthalocyanines. These phthalocyanines interact with various molecular targets, including cellular membranes and proteins, leading to their applications in photodynamic therapy and as catalysts in chemical reactions .
類似化合物との比較
4,5-Dichlorophthalonitrile: Another dichlorinated derivative of phthalonitrile, differing in the position of chlorine atoms.
3,4,5,6-Tetrachlorophthalonitrile: A compound with four chlorine atoms on the aromatic ring, offering different reactivity and properties.
Uniqueness: 3,6-Dichlorophthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and the properties of the phthalocyanines derived from it. This makes it particularly valuable in applications requiring specific electronic and optical characteristics .
特性
分子式 |
C8H2Cl2N2 |
|---|---|
分子量 |
197.02 g/mol |
IUPAC名 |
3,6-dichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |
InChIキー |
RSKSHEHZUXLZHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
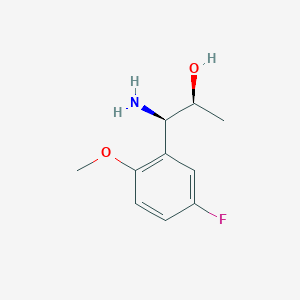
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
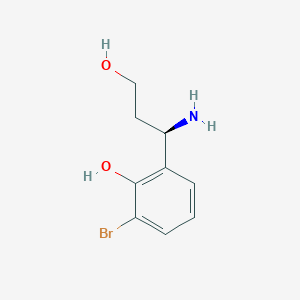
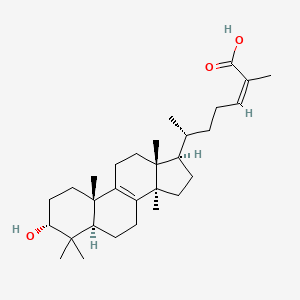
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)

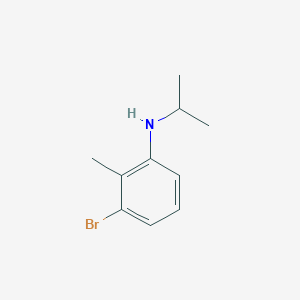
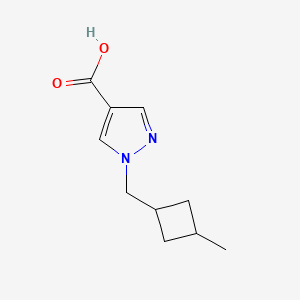
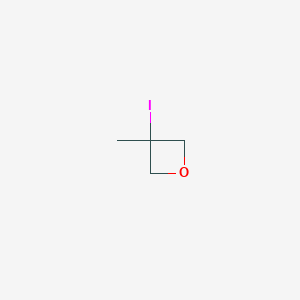
![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
